(1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL is a chiral compound with significant importance in various scientific fields. This compound features an amino group and a hydroxyl group attached to a propan-2-ol backbone, with an additional amino group on the phenyl ring. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL typically involves the reduction of corresponding ketones or the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of 1-(3-nitrophenyl)propan-2-one using a chiral catalyst to obtain the desired (1R,2R) configuration. The nitro group is then reduced to an amino group using hydrogenation or other suitable reducing agents.
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes, where the nitro precursor is subjected to hydrogen gas in the presence of a metal catalyst such as palladium on carbon. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Fully saturated amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups can form hydrogen bonds with active sites, while the hydroxyl group can participate in additional interactions, stabilizing the compound within the target site. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-Amino-1-(3-aminophenyl)propan-2-OL: The enantiomer of the compound, with similar chemical properties but different biological activity.
1-Amino-1-(3-aminophenyl)propan-2-OL: Without specific stereochemistry, this compound may exhibit different reactivity and biological effects.
1-Amino-1-(4-aminophenyl)propan-2-OL: A positional isomer with the amino group on the para position of the phenyl ring, leading to different chemical and biological properties.
Uniqueness
(1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and positional isomers. This makes it a valuable compound for targeted synthesis and research applications.
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(3-aminophenyl)propan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,10-11H2,1H3/t6-,9+/m1/s1 |
InChI Key |
MZRAWVWPFRLHMV-MUWHJKNJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=CC=C1)N)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)N)N)O |
Origin of Product |
United States |
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